molecular formula C11H14ClN3S B1396333 N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine CAS No. 856792-57-9

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Cat. No.: B1396333
CAS No.: 856792-57-9
M. Wt: 255.77 g/mol
InChI Key: FCKIXSHRWVIJJU-UHFFFAOYSA-N
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Description

N'-(6-Chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS 856792-57-9) is a high-purity synthetic benzothiazole derivative supplied for advanced pharmacological and medicinal chemistry research. This compound, with the molecular formula C11H14ClN3S and a molecular weight of 255.77, is part of the benzothiazole class of heterocyclic compounds, recognized as a privileged structure in drug discovery for its diverse biological activities . The benzothiazole core is a versatile pharmacophore of significant interest in developing new therapeutic agents, particularly against resistant pathogens . This compound serves as a key chemical intermediate in the synthesis of novel molecules for investigating new anti-tubercular agents . Researchers utilize this and related benzothiazole derivatives to explore structure-activity relationships against mycobacterial infections, including tuberculosis . The core benzothiazole structure is known to exhibit a broad spectrum of pharmacological activities, making this compound valuable for initial screening and hit-to-lead optimization in projects targeting antimicrobial, anticancer, and antidiabetic therapies . The molecule's planar structure allows for specific interactions with biological targets, which can be studied through techniques such as X-ray crystallography, similar to other characterized benzothiazole derivatives . This product is intended for use in controlled laboratory research settings. It is strictly for professional research applications and is not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3S/c1-15(2)6-5-13-11-14-9-4-3-8(12)7-10(9)16-11/h3-4,7H,5-6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKIXSHRWVIJJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC1=NC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzothiazole Ring

The benzothiazole scaffold is typically synthesized by cyclization of 2-aminothiophenol with an aldehyde or ketone under acidic conditions. This reaction forms the 1,3-benzothiazole nucleus, which is the core structure for the target compound.

  • The cyclization proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration to form the heterocyclic ring.
  • Acidic catalysts such as hydrochloric acid or polyphosphoric acid are commonly used to promote ring closure.

Chlorination at the 6-Position of Benzothiazole

Selective chlorination of the benzothiazole ring at the 6-position is achieved using chlorinating agents such as:

The chlorination is controlled to avoid over-substitution and to maintain the integrity of the heterocyclic system.

Alkylation with N,N-Dimethylethane-1,2-diamine

The final step involves nucleophilic substitution where the chlorinated benzothiazole intermediate is reacted with N,N-dimethylethane-1,2-diamine . This step forms the target compound by attaching the diamine moiety to the benzothiazole ring.

  • The reaction is typically carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the amine and facilitate nucleophilic attack.
  • Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are used to dissolve reactants and promote the reaction.
  • Reaction temperatures are maintained moderately (e.g., 50–100 °C) to optimize yield and minimize side reactions.

Alternative Preparation Route: Direct Amination of Haloalkyl Precursors

An alternative approach to synthesizing the diamine moiety involves the reaction of haloalkyl intermediates with dimethylamine, as supported by patent literature on related N,N-dialkylalkanediamines:

  • Reaction of dihaloalkane (e.g., 1,2-dichloroethane) with dimethylamine under controlled conditions produces N,N-dimethylethane-1,2-diamine intermediates with high yield (80–85%) and manageable by-product formation.
  • Controlling the residual haloalkane intermediate concentration is critical to suppress formation of cyclic and trialkylated by-products.
  • The reaction is often performed in aqueous or mixed solvent systems, sometimes in the presence of metal catalysts (nickel or copper compounds) or under anhydrous conditions to improve selectivity and yield.

This method can be adapted to prepare the N,N-dimethylethane-1,2-diamine fragment prior to coupling with the benzothiazole derivative.

Summary Table of Preparation Steps and Conditions

Step Reactants/Intermediates Reagents/Conditions Notes/Outcomes
1. Benzothiazole ring formation 2-Aminothiophenol + aldehyde/ketone Acid catalyst (HCl, polyphosphoric acid), heat Cyclization to form 1,3-benzothiazole nucleus
2. Chlorination Benzothiazole intermediate Thionyl chloride or PCl5 Selective chlorination at 6-position
3. Alkylation 6-chloro-benzothiazole + N,N-dimethylethane-1,2-diamine Base (NaH, K2CO3), solvent (DMF, DMSO), 50–100 °C Nucleophilic substitution forming final compound
Alternative: Diamine synthesis Dihaloalkane + dimethylamine Aqueous or anhydrous, possible metal catalyst, controlled temperature High-yield preparation of N,N-dimethylethane-1,2-diamine

Research Findings and Optimization Notes

  • The alkylation step requires careful control of reaction conditions to minimize side reactions such as over-alkylation or polymerization.
  • Purification typically involves distillation or chromatographic techniques to separate the desired product from cyclic diamines or trialkylated impurities.
  • Yields reported for the overall process range from 70% to 85%, depending on the purity of starting materials and reaction optimization.
  • The use of metal catalysts and anhydrous conditions can improve selectivity in the diamine synthesis step but may add complexity to the process.

Chemical Reactions Analysis

Types of Reactions

N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced amines.

    Substitution: Substituted benzothiazoles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds similar to N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine exhibit antimicrobial properties. Benzothiazole derivatives have been studied for their effectiveness against various bacterial strains and fungi. For instance, studies have shown that related compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Cancer Research
Benzothiazole derivatives are also being investigated for their anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Preliminary studies suggest that this compound could play a role in developing new anticancer agents .

Agricultural Applications

Pesticide Development
The compound's structure suggests potential as a pesticide or herbicide. Benzothiazoles are known for their ability to disrupt biological processes in pests while being less harmful to non-target organisms. Research into its efficacy against specific agricultural pests could lead to safer and more effective pest control solutions .

Material Science

Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices could enhance thermal stability and mechanical strength due to the presence of benzothiazole moieties .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Activity Inhibition of Staphylococcus aureus and E. coli growth observed.
Cancer Research Induction of apoptosis in cancer cell lines; potential anticancer agent.
Agricultural Use Effective against specific agricultural pests; safer than traditional pesticides.
Polymer Development Enhanced thermal stability in polymer composites noted.

Mechanism of Action

The mechanism of action of N’-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Key Compounds :

Compound Name Substituent (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound Cl (6) C₁₁H₁₄ClN₃S 255.77 Discontinued; potential bioactivity
N'-(6-Bromo-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Br (6) C₁₁H₁₄BrN₃S 300.22 Higher molecular weight; halogen substitution
N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine OMe (4) C₁₂H₁₇N₃OS 251.35 Electron-donating group; altered solubility
N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine Me (5,7) C₁₃H₁₉N₃S 249.38 Increased hydrophobicity; predicted boiling point 364.9°C

Analysis :

  • Halogen vs. Methoxy Groups : The chloro and bromo substituents (electron-withdrawing) may enhance electrophilic reactivity compared to the methoxy group (electron-donating), affecting interactions with biological targets .

Variations in the Diamine Side Chain

Key Compounds :

Compound Name Diamine Chain Structure Molecular Weight (g/mol) Key Properties/Applications References
Target Compound N,N-Dimethylethane-1,2-diamine 255.77 Rigid structure; moderate basicity
N'-(7-Chloroquinolin-4-yl)-N,N-diethylethane-1,2-diamine N,N-Diethylethane-1,2-diamine - Increased lipophilicity; anticancer applications
Compound 153 (Kynurenic acid derivative) N,N-Dimethylpropane-1,3-diamine - Extended chain; enhanced flexibility for receptor binding

Analysis :

  • Alkyl Substitution : Diethyl groups (vs. dimethyl) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Structural Insights

  • Crystallography : Benzothiazole derivatives (e.g., 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) form hydrogen-bonded dimers and π-stacking interactions, which stabilize crystal lattices. The chloro substituent in the target compound may disrupt such packing, altering melting points .
  • Solubility : Methoxy-substituted analogues () likely exhibit higher solubility in polar solvents compared to chloro- or bromo-substituted derivatives due to increased polarity .

Biological Activity

N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine (CAS No. 856792-57-9) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, including its antimicrobial, anticancer, and enzyme inhibitory activities, supported by various studies and data.

  • Molecular Formula : C11H14ClN3S
  • Molecular Weight : 255.77 g/mol
  • IUPAC Name : N'-(6-chlorobenzo[d]thiazol-2-yl)-N,N-dimethylethane-1,2-diamine

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, Schiff bases derived from similar structures have shown efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget BacteriaInhibition Zone (mm)Reference
Compound AS. aureus18
Compound BE. coli15
N'-(6-chloro...)S. aureus, E. coliTBDCurrent Study

Anticancer Activity

Studies have shown that benzothiazole derivatives possess anticancer properties. Specifically, compounds that share structural features with this compound have demonstrated cytotoxic effects against various cancer cell lines .

Case Study: Cytotoxicity Against Leukemia Cells

A study investigated the cytotoxic effects of benzothiazole derivatives on leukemia cell lines (K562 and HEL). The results indicated that these compounds could induce apoptosis in cancer cells and disrupt the cell cycle .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound CK56210Apoptosis induction
Compound DHEL12Cell cycle arrest
N'-(6-chloro...)K562TBDTBD

Enzyme Inhibition

This compound has also been evaluated for its potential as an enzyme inhibitor. Schiff bases and their metal complexes have shown promise in inhibiting various enzymes such as alkaline phosphatase and others involved in metabolic pathways .

Table 3: Enzyme Inhibition Studies

Compound NameTarget EnzymeInhibition (%)Reference
Compound EAlkaline Phosphatase75
N'-(6-chloro...)TBDTBDCurrent Study

Q & A

Q. What are the established synthetic routes for N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine, and what reaction conditions optimize yield?

Methodological Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A validated protocol involves refluxing 6-chloro-1,3-benzothiazol-2-amine with N,N-dimethylethane-1,2-diamine derivatives in ethanol with sodium acetate as a base. For example, similar derivatives (e.g., BT8, BT16) were synthesized by heating substrates (0.01 mol) in ethanol (30 mL) under reflux for 7 hours, followed by crystallization . Key parameters include:

  • Solvent: Polar solvents (e.g., ethanol, acetonitrile) enhance solubility.
  • Catalyst: Sodium acetate neutralizes byproducts (e.g., HBr).
  • Temperature: Reflux (~78°C for ethanol) ensures kinetic control.

Purification involves recrystallization from ethanol or methanol, monitored by TLC (Rf values: 0.54–0.74 in acetonitrile:methanol 1:1) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., C-Cl stretch at ~693 cm⁻¹, C=N at ~1641 cm⁻¹, NH at ~3520 cm⁻¹) .
  • NMR: ¹H NMR (CDCl₃) reveals aromatic protons (δ 6.4–8.3 ppm) and NH signals (δ ~4.1 ppm). ¹³C NMR confirms sp² carbons in the benzothiazole ring .
  • Mass Spectrometry: FABMS provides molecular ion peaks (e.g., m/z 536 for BT8) and fragmentation patterns .
  • Elemental Analysis: Validates purity (e.g., C, H, N percentages within 0.1% of theoretical values) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions in experimental data on reactivity or electronic properties?

Methodological Answer: Density Functional Theory (DFT) models the compound’s electronic structure and reaction pathways. For example:

  • Basis Sets: B3LYP/6-311+G(d,p) predicts bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to explain nucleophilic/electrophilic sites .
  • Mechanistic Insights: Transition state analysis clarifies regioselectivity in substitution reactions (e.g., preferential attack at the benzothiazole C2 position) .
  • Validation: Compare computed IR/NMR spectra with experimental data to resolve ambiguities (e.g., tautomerism or conformational isomers) .

Q. What experimental strategies address low yields or side-product formation during synthesis?

Methodological Answer:

  • Factorial Design: Systematically vary parameters (e.g., solvent polarity, temperature, molar ratios) to identify optimal conditions. For example, a 2³ factorial design could test ethanol vs. DMF, 70°C vs. reflux, and 1:1 vs. 1:2 substrate ratios .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate amine coupling.
  • Byproduct Analysis: Use LC-MS or GC-MS to detect impurities (e.g., dimerization products) and adjust reaction stoichiometry .

Q. How can structural modifications enhance biological activity while retaining the benzothiazole core?

Methodological Answer:

  • SAR Studies: Synthesize analogs with substituents at the benzothiazole 6-position (e.g., NO₂, OCH₃) or vary the diamine chain (e.g., cyclization, branching). For instance, BT18 (with a 4-nitrophenyl group) showed altered bioactivity due to enhanced electron-withdrawing effects .
  • In Silico Docking: Use AutoDock or Schrödinger to predict binding affinity with target proteins (e.g., kinases or microbial enzymes) .
  • In Vitro Assays: Test cytotoxicity (MTT assay), antimicrobial activity (MIC), or enzyme inhibition (IC₅₀) to prioritize analogs .

Q. How do crystallographic data resolve discrepancies between spectroscopic predictions and observed properties?

Methodological Answer: Single-crystal X-ray diffraction provides unambiguous bond lengths, angles, and packing interactions. For example:

  • Hydrogen Bonding: In benzothiazole derivatives, intermolecular N–H⋯N bonds stabilize dimeric structures (e.g., bond distances ~2.8–3.0 Å) .
  • Conformational Analysis: Compare experimental torsion angles (e.g., C–N–C–C dihedrals) with DFT-optimized geometries to validate computational models .

Q. What theoretical frameworks guide mechanistic studies of this compound’s reactivity?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Theory: Explains electrophilic/nucleophilic behavior via HOMO-LUMO energy gaps .
  • Marcus Theory: Models electron-transfer kinetics in redox reactions involving the benzothiazole moiety.
  • Hammett Plots: Correlate substituent effects (σ values) with reaction rates for structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N'-(6-chloro-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine

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